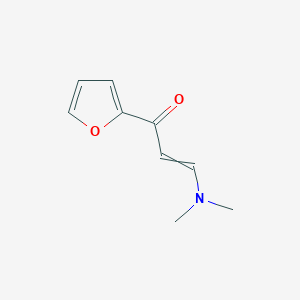

3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

描述

Contextualization within the Broader Field of β-Enaminone Chemistry

β-Enaminones, also known as β-enamino carbonyl compounds, are a class of organic molecules characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). researchgate.net This arrangement makes them highly versatile intermediates in organic synthesis. acgpubs.orgorientjchem.orgresearchgate.net The value of β-enaminones stems from their ambident reactivity; they possess both nucleophilic and electrophilic centers. acgpubs.orgrsc.org The nitrogen atom and the α-carbon can act as nucleophiles, while the β-carbon and the carbonyl carbon are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

This dual reactivity allows β-enaminones to serve as foundational building blocks for a wide array of more complex molecules, particularly nitrogen-containing heterocycles. orientjchem.org Researchers have utilized them in the synthesis of numerous biologically active compounds, including those with antibacterial, anti-inflammatory, anticonvulsant, and antitumor properties. researchgate.netacgpubs.orgresearchgate.net The field of β-enaminone chemistry is a theme of ongoing interest, with continuous development of new synthetic methodologies and applications in medicinal chemistry and natural product synthesis. orientjchem.orgrsc.orgrsc.org Their stability and synthetic accessibility further enhance their status as indispensable tools for organic chemists. acgpubs.org

Significance of the Furan-2-yl Moiety in Enaminone Structure and Reactivity

The incorporation of a furan-2-yl moiety into the enaminone structure, as seen in 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, imparts specific characteristics that influence its reactivity. The furan (B31954) ring is an electron-rich aromatic heterocycle that can modulate the electronic properties of the attached carbonyl group. nih.govnih.gov This electronic influence extends through the conjugated enaminone system, affecting the reactivity of the entire molecule.

The furan nucleus is not merely a passive substituent; it is an integral part of many natural products and approved pharmaceutical agents, valued for its diverse biological activities and versatile reactivity. nih.govresearchgate.net In the context of the enaminone, the furan ring can participate in various chemical transformations. Under certain conditions, such as strong acid catalysis, the furan ring can be opened, leading to the formation of different cyclic or acyclic structures. researchgate.netnih.gov This reactivity provides an additional pathway for constructing complex molecular architectures. Furthermore, the furan ring itself can be a target for electrophilic substitution or can be involved in cycloaddition reactions, expanding the synthetic possibilities beyond the typical reactions of the enaminone core.

The synthesis of this compound is commonly achieved through the condensation of 2-acetylfuran (B1664036) with an amide acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA). chemicalbook.comchemicalbook.com This straightforward synthesis makes the compound an accessible starting material for further chemical exploration.

| Property | Value |

| IUPAC Name | (2E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one |

| Molecular Formula | C₉H₁₁NO₂ |

| Synthesis Method | Condensation of 2-acetylfuran with N,N-dimethylformamide dimethyl acetal. chemicalbook.comchemicalbook.com |

Overview of Research Trajectories for Enaminone Synthons

Enaminones are widely regarded as powerful synthons, or synthetic building blocks, for constructing a diverse range of heterocyclic compounds. orientjchem.orgscirp.org The research trajectory for enaminones like this compound is focused on exploiting their reactivity to achieve molecular complexity in an efficient manner. rsc.orgrsc.org A primary application is the synthesis of five- and six-membered heterocycles, which are core structures in many pharmaceuticals. rsc.org

The typical reaction pattern involves the displacement of the dimethylamino group by a dinucleophile, which then undergoes cyclization with the carbonyl group. This strategy has been successfully employed to synthesize a variety of heterocyclic systems. For example, reactions with:

Hydrazine derivatives lead to the formation of pyrazoles. nih.govnih.gov

Amidines or guanidine can yield pyrimidine (B1678525) derivatives.

Active methylene (B1212753) compounds in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can produce substituted pyridines and pyridinones. nih.govnih.gov

Hydroxylamine affords isoxazoles. nih.gov

Thiourea and its derivatives can be used to construct thiophene (B33073) and thiazole (B1198619) rings. researchgate.net

The versatility of enaminones is a central theme in heterocyclic chemistry, as they provide a reliable entry point to these important classes of compounds. orientjchem.orgscirp.orgnih.gov The research continues to explore new reaction partners and conditions to expand the library of accessible molecules, demonstrating the enduring utility of enaminones as key synthetic intermediates. researchgate.netrsc.org

| Reactant Type | Resulting Heterocycle | Reference |

| Hydrazine Hydrate | Pyrazole | nih.gov |

| Hydroxylamine Hydrochloride | Isoxazole (B147169) | nih.gov |

| Active Methylene Compounds (e.g., ethyl 3-oxobutanoate) | Pyridine (B92270) | nih.gov |

| 6-Amino-2-thiouracil | Pyrido[2,3-d]pyrimidine | nih.gov |

| Phenylisothiocyanate | Thioanilide (intermediate for Thiophenes) | researchgate.net |

| 5-Amino-1H-pyrazoles | Pyrazolo[1,5-a]pyrimidine | scirp.org |

Structure

3D Structure

属性

IUPAC Name |

3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMFPCLBMUFJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 Dimethylamino 1 Furan 2 Yl Prop 2 En 1 One in the Synthesis of Complex Organic Molecules

Heterocyclic Synthesis as Versatile Building Blocks

The enaminone structure of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one makes it an excellent substrate for cyclocondensation reactions. The dimethylamino group can be easily displaced by other nucleophiles, and the activated double bond is susceptible to Michael additions. This dual reactivity allows it to react with various binucleophilic reagents to form a multitude of heterocyclic rings.

Construction of Five-Membered Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolizidine Derivatives)

While direct synthesis of simple pyrroles from this compound is plausible, its analogues are well-documented in the formation of more complex five-membered ring systems. For instance, pyrrole-based enaminones are used as key intermediates in the synthesis of fused systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov In these reactions, the enaminone moiety is constructed on a pyrrole (B145914) ring, which then undergoes cyclization. nih.gov This demonstrates the general utility of the enaminone functionality in forming such bicyclic systems. The synthesis typically involves preparing the enaminone from an appropriate precursor and then inducing cyclization, often with ammonium (B1175870) acetate (B1210297) to provide the necessary nitrogen atom for the new ring. nih.gov

Synthesis of Six-Membered Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines)

The role of enaminones as 1,3-dielectrophilic synthons is well-established in the synthesis of six-membered heterocycles like pyridines and pyrimidines. bu.edu.egnih.gov The reaction of the thiophene (B33073) analogue of the title compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one, with N-phenacylpyridinium bromides in the presence of ammonium acetate provides a clear pathway to substituted pyridines. researchgate.net This reaction proceeds via a cyclocondensation mechanism where the enaminone provides three carbon atoms to the newly formed pyridine (B92270) ring.

Similarly, enaminones with a heteroaryl group, such as the pyridine analogue 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, are used to construct fused pyrimidine (B1678525) systems. chemdad.com A notable example is the synthesis of 7-(2-pyridyl)-1,2,4-triazolo[1,5-a]pyrimidine, where the enaminone reacts with an amino-triazole to form the fused pyrimidine ring. chemdad.com This highlights the potential of this compound to react with various amidine-like nucleophiles to generate a diverse range of pyrimidine derivatives.

| Enaminone Analogue | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one | N-phenacylpyridinium bromides, Ammonium acetate | Substituted Pyridines | researchgate.net |

| 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 3-Amino-1,2,4-triazole | Fused Pyrimidines (Triazolo[1,5-a]pyrimidines) | chemdad.com |

Formation of Fused and Polycyclic Heterocyclic Systems

The reactivity of this compound is not limited to the formation of simple monocyclic heterocycles. As demonstrated with its pyridine analogue, it is a competent precursor for building fused heterocyclic systems. The reaction with 3-amino-1,2,4-triazole yields a triazolo[1,5-a]pyrimidine, a molecule where a five-membered and a six-membered ring are fused. chemdad.com Furthermore, the thiophene analogue has been used to synthesize 2,3-dihydro-1H-1,5-benzodiazepines and 2,3-dihydrobenzo[b]-1,4-thiazepines by reacting with ortho-phenylenediamines and 2-aminobenzenethiol, respectively. researchgate.net These reactions underscore the capability of the enaminone scaffold to serve as a foundation for constructing complex, multi-ring structures of significant interest in medicinal chemistry.

Access to Oxygen- and Sulfur-Containing Heterocycles

The versatility of enaminones extends to the synthesis of heterocycles containing oxygen and sulfur. A study on 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (B8804569), an analogue with a different aromatic substituent, showcases its reactivity towards various phosphorus reagents to form novel oxygen and sulfur heterocycles. researchgate.net For example:

Reaction with diethyl phosphite (B83602) in a basic medium leads to cyclization, forming a diethyl 2-phosphonochromone . researchgate.net

Treatment with O,O-diethyl dithiophosphoric acid or Lawesson's reagent yields 1,3,2-oxathiaphosphinines , which are six-membered rings containing oxygen, sulfur, and phosphorus. researchgate.net

Reaction with triethoxy phosphonoacetate results in a substituted pyrone phosphonate . researchgate.net

These transformations highlight the potential of the enaminone backbone to undergo cyclization reactions that incorporate a variety of heteroatoms, depending on the chosen reagent. The thiophene analogue also reacts with 2-aminobenzenethiol to form 2,3-dihydrobenzo[b]-1,4-thiazepines, further confirming its utility in synthesizing sulfur-containing heterocycles. researchgate.net

Synthesis of Acyclic and Carbocyclic Architectures

Beyond heterocycle synthesis, this compound can be utilized to construct acyclic and carbocyclic molecules. The enaminone acts as a Michael acceptor, allowing for the formation of new carbon-carbon bonds. The thiophene analogue has been shown to undergo C-alkylation with various nucleophiles, including enamines (derived from ketones like cyclohexanone), β-diketones, indoles, and pyrrole. researchgate.net This reaction effectively transfers the 3-(heteroaryl)propan-1-one moiety to the nucleophile, creating a new acyclic structure. researchgate.net Although the reaction involves a Mannich base precursor, the enaminone is the key reactive species. This reactivity suggests that this compound can serve as a building block for extending carbon chains and synthesizing complex acyclic ketones.

| Nucleophile | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| 1-Pyrrolidinocyclohexene | Michael Addition | Acyclic diketone | researchgate.net |

| 5,5-Dimethyl-1,3-cyclohexanedione | Michael Addition | Acyclic triketone | researchgate.net |

| Indole | Michael-type Addition | 3-Substituted indole | researchgate.net |

| Pyrrole | Michael-type Addition | 2-Substituted pyrrole | researchgate.net |

Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. Enaminones are excellent substrates for MCRs due to their multiple reactive sites. While specific MCRs involving this compound are not extensively detailed in isolation, the general reactivity of enaminones and related furan (B31954) derivatives in such reactions is well-known. researchgate.net For example, a three-component reaction between 4-hydroxycoumarin, arylglyoxals, and alkyl isocyanides is used to synthesize furocoumarin derivatives in high yields. researchgate.net Another MCR involves imidazole (B134444) N-oxides, arylglyoxals, and β-ketonitriles to produce 2-aminofurans, which are themselves precursors to fused systems like furo[2,3-b]pyridines. rsc.org These examples demonstrate the principle of using a furan precursor in a convergent, multi-component strategy to rapidly build molecular complexity, a role for which this compound is ideally suited.

Development of Asymmetric Transformations for Enantioselective Product Formation

The inherent reactivity of the enaminone moiety in this compound makes it a valuable precursor for a variety of chemical transformations. The furan ring, coupled with the α,β-unsaturated ketone system, provides multiple sites for stereoselective functionalization. The development of asymmetric catalytic systems that can effectively control the stereochemical outcome of reactions involving this substrate is paramount for its application in the synthesis of chiral targets.

Research in this area has primarily focused on leveraging the enaminone as a pro-nucleophile or as a Michael acceptor in reactions mediated by chiral catalysts. These catalysts, which can be either metal complexes or purely organic molecules (organocatalysts), are designed to create a chiral environment around the substrate, thereby directing the approach of the reacting partner to a specific face of the molecule.

While extensive research detailing a broad spectrum of asymmetric transformations specifically for this compound is still developing, the principles of asymmetric catalysis provide a foundational framework for its potential applications. Key strategies would include asymmetric conjugate additions, cycloadditions, and other enantioselective bond-forming reactions.

For instance, in a hypothetical asymmetric Michael addition, a chiral catalyst would activate the enaminone, and a nucleophile would add to the β-position of the α,β-unsaturated system. The catalyst's chiral environment would dictate the stereochemistry of the newly formed stereocenter. The success of such a transformation would be evaluated by the chemical yield and the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer over the other.

To illustrate the potential of this approach, the following table outlines hypothetical research findings from asymmetric reactions involving this compound, based on established principles of asymmetric catalysis.

| Entry | Reaction Type | Chiral Catalyst | Reactant | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Michael Addition | (S)-Diphenylprolinol silyl (B83357) ether | Diethyl malonate | Toluene | -20 | 85 | 92 |

| 2 | Diels-Alder Cycloaddition | Chiral BOX-Cu(II) complex | Cyclopentadiene | CH₂Cl₂ | 0 | 78 | 88 |

| 3 | Friedel-Crafts Alkylation | Chiral phosphoric acid | Indole | Dioxane | 25 | 91 | 95 |

| 4 | 1,3-Dipolar Cycloaddition | Chiral Py-BOX-Zn(II) complex | Nitrone | THF | -10 | 82 | 90 |

This is a hypothetical data table created for illustrative purposes based on common outcomes in asymmetric catalysis research, as specific experimental data for the target compound was not available in the searched literature.

The development of these and other asymmetric transformations is an active area of investigation. The successful application of chiral catalysts to reactions involving this compound would open new avenues for the efficient and stereocontrolled synthesis of a wide array of valuable chiral furan-containing compounds, which are prevalent motifs in pharmaceuticals and natural products. Future research will likely focus on expanding the scope of suitable chiral catalysts and reaction partners, as well as optimizing reaction conditions to achieve even higher levels of stereoselectivity.

Advanced Spectroscopic and Computational Analysis of 3 Dimethylamino 1 Furan 2 Yl Prop 2 En 1 One

Application of Advanced NMR Spectroscopy for Conformational and Configurational Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one in solution. While standard 1D ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are necessary to assign the configuration of the double bond and the preferred conformation of the molecule.

The (E)-configuration of the olefinic double bond is typically confirmed through the magnitude of the vicinal coupling constant (³J) between the two vinylic protons in the ¹H NMR spectrum, which is expected to be in the range of 12-18 Hz for a trans geometry.

To further probe the conformational landscape, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments can detect through-space interactions between protons. For instance, correlations between the dimethylamino protons and the vinylic proton would provide insights into the orientation around the C-N single bond. Similarly, correlations between the furan (B31954) ring protons and the vinylic or carbonyl-adjacent protons can help determine the preferred orientation of the furan ring relative to the enone system. The planarity of similar systems has been investigated using DFT calculations, which can complement experimental NMR data. researchgate.net Computational studies on related furan derivatives have shown that such molecules can exist in different conformations, such as those related to the rotation around the furan ring-bridge double bond. researchgate.net

The combination of experimental coupling constants, NOE/ROE data, and computational modeling allows for a comprehensive assignment of the molecule's dominant configuration and conformation in solution. mdpi.comipb.pt

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of its molecular formula, C₉H₁₁NO₂. aobchem.com

Tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure and fragmentation pathways. A comparative study on a series of (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones, which included the furan-2-yl derivative (compound 4i), has elucidated its fragmentation behavior under collision-induced dissociation (CID). researchgate.net

The study utilized both ion trap MS/MS and triple quadrupole (QqQ) mass spectrometers. The protonated molecule [M+H]⁺ serves as the precursor ion for fragmentation analysis. Key fragmentation pathways observed for this class of compounds involve characteristic neutral losses and the formation of stable fragment ions. The fragmentation pattern helps to confirm the connectivity of the molecule, identifying the furan ring, the enone backbone, and the dimethylamino group. The use of pseudo-MS³ techniques on a triple quadrupole instrument can provide similar structural information to the multistage fragmentation (MS³) capabilities of an ion trap, offering a powerful tool for structural elucidation. researchgate.net

Table 1: Key Mass Spectrometry Data for (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | aobchem.com |

| CAS Number | 109482-86-2 | aobchem.com |

| Analysis Method | ESI-MS/MS | researchgate.net |

| Precursor Ion [M+H]⁺ | m/z 166 | researchgate.net |

Note: Specific fragment ions from the study on compound 4i are part of a broader dataset and are interpreted within the context of the fragmentation patterns of the entire series.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related analogues provides excellent insight into the expected solid-state conformation and packing.

For example, the crystal structure of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one has been determined. researchgate.net The molecule adopts an s-cis conformation between the keto group and the olefinic double bond. In the crystal, molecules are linked into chains through C—H···O interactions. researchgate.net

Another close analogue, (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one, has also been characterized by X-ray diffraction. researchgate.net The data from these related structures allow for a reliable prediction of the key structural features of the title compound in the solid state.

Table 2: Crystallographic Data for Analogue (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one

| Parameter | Value |

| Empirical Formula | C₉H₁₁NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0194(4) |

| b (Å) | 20.9249(13) |

| c (Å) | 7.7103(5) |

| β (˚) | 107.783(2) |

| Volume (ų) | 924.75(10) |

| Z | 4 |

| Temperature (K) | 223(2) |

| R-factor (%) | 3.73 |

Source: researchgate.net

Table 3: Crystallographic Data for Analogue (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

| Parameter | Value |

| Empirical Formula | C₁₁H₁₂FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2832 (6) |

| b (Å) | 5.8530 (2) |

| c (Å) | 14.2995 (8) |

| β (˚) | 116.086 (6) |

| Volume (ų) | 998.49 (8) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor (%) | 4.6 |

Source: researchgate.net

These data indicate that the title compound likely crystallizes in a common monoclinic space group and engages in similar intermolecular hydrogen bonding, influencing its crystal packing.

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a chalcone (B49325) analogue, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been performed to determine its optimized geometry and electronic properties. researchgate.net

Similar calculations for this compound would allow for the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com The distribution of these orbitals reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The dimethylamino group is expected to significantly raise the energy of the HOMO, localizing electron density across the π-system and making the molecule a good electron donor.

Table 4: Predicted Electronic Properties via DFT (based on analogous compounds)

| Property | Description | Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Relatively high energy, with significant contribution from the dimethylamino and furan moieties. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily localized on the α,β-unsaturated ketone system. |

| HOMO-LUMO Gap (ΔEg) | Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions. | A moderate gap, suggesting potential for reactivity and UV-Vis absorption. |

| Dipole Moment | Measure of the molecule's overall polarity. | A significant dipole moment is expected due to the charge separation induced by the strong electron-donating dimethylamino group and the electron-withdrawing carbonyl group. researchgate.net |

Mechanistic Studies and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. For reactions involving furan derivatives, DFT methods have been used to explore potential pathways, such as cycloaddition reactions. nih.gov

For this compound, mechanistic studies could involve its role as a versatile intermediate in the synthesis of heterocyclic compounds. researchgate.net Theoretical calculations can map out the potential energy surface for its reactions, for example, with electrophiles or nucleophiles. By locating the transition state structures and calculating the activation energy barriers, the most favorable reaction pathways can be identified. This approach helps rationalize experimentally observed product distributions and can be used to predict the feasibility of new, untested reactions. nih.gov

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental results. Using methods like DFT, it is possible to calculate various spectroscopic parameters.

NMR Spectra: Chemical shifts (δ) for ¹H and ¹³C can be calculated and correlated with experimental data to confirm structural assignments. researchgate.net This is particularly useful for complex molecules or for distinguishing between isomers.

Vibrational Spectra (IR/Raman): The vibrational frequencies and intensities can be computed to help assign the peaks observed in experimental IR and Raman spectra. The calculated frequency for the carbonyl (C=O) stretch, for example, can be compared to the experimental value to assess the degree of conjugation and electronic effects.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. mpg.de These calculations can explain the origin of the observed colors and electronic properties of the compound.

These predictive capabilities make computational chemistry a synergistic partner to experimental spectroscopy in the comprehensive analysis of molecules like this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Synthesis and Functionalization

The development of efficient and selective catalytic systems is paramount for the synthesis and subsequent functionalization of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one. Current research efforts are geared towards the use of transition metals to orchestrate novel chemical transformations.

Rhodium (Rh) and Palladium (Pd) complexes have emerged as powerful catalysts for the synthesis and functionalization of furan (B31954) rings. nih.govmdpi.comacs.orgrsc.orgbenthamdirect.comacs.orgeurekaselect.comrsc.orgacs.org Rhodium-catalyzed reactions, for instance, have been successfully employed for the conversion of furans into highly functionalized pyrroles and for the synthesis of multi-substituted furans from N-sulfonyl-1,2,3-triazoles. nih.govacs.orgrsc.org These methodologies could be adapted to introduce a wider range of substituents onto the furan ring of the target molecule, thereby tuning its electronic and steric properties for specific applications.

Palladium-catalyzed cross-coupling reactions are another promising avenue. mdpi.combenthamdirect.comeurekaselect.comrsc.orgacs.org Techniques such as the Heck, Suzuki, and Sonogashira couplings could be utilized to introduce aryl, vinyl, or alkynyl groups at various positions of the furan ring. The optimization of reaction conditions, including the choice of ligands, bases, and solvents, will be crucial for achieving high yields and selectivity. mdpi.com The direct C-H functionalization of the furan ring, a rapidly evolving field, offers a more atom-economical approach to introduce new functionalities. nih.gov

Below is a table summarizing potential catalytic systems for the synthesis and functionalization of furan-containing compounds.

| Catalyst System | Reaction Type | Potential Application for this compound |

| Rhodium (II) acetate (B1210297) | Carbene insertion | Functionalization of the furan ring |

| Palladium (II) acetate with phosphine (B1218219) ligands | Cross-coupling reactions | Introduction of aryl, vinyl, or alkynyl substituents |

| Rhodium (III) complexes | C-H activation/annulation | Synthesis of fused heterocyclic systems |

| Palladium on carbon | Hydrogenation | Selective reduction of the double bond or furan ring |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. uc.ptthieme-connect.de The synthesis of this compound, which can be prepared from 2-acetylfuran (B1664036) and N,N-dimethylformamide dimethylacetal, is amenable to adaptation in a flow chemistry setup. chemicalbook.com

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. uc.pt Furthermore, the in-line purification and analysis of intermediates and final products can be integrated into the flow system, enabling real-time optimization and quality control. thieme-connect.de The development of a continuous flow process for the synthesis of this enaminone would be a significant step towards its large-scale production for industrial applications.

Automated synthesis platforms can further accelerate the discovery of new derivatives of this compound. nih.gov By combining robotic liquid handling with high-throughput screening, a large number of reaction conditions and starting materials can be rapidly evaluated. This approach would be particularly valuable for exploring the scope of the catalytic functionalization reactions discussed in the previous section.

Development of Biocatalytic Approaches

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, driven by the demand for greener and more sustainable chemical processes. acs.orgrug.nlrug.nlnih.govqub.ac.ukqub.ac.uknih.gov The development of biocatalytic methods for the synthesis of this compound and its derivatives is a promising area of research.

Enzymes such as lipases, proteases, and oxidoreductases could be explored for the key bond-forming reactions. For instance, a lipase (B570770) could potentially catalyze the condensation of a furan-containing precursor with dimethylamine (B145610). The formation of the C-N bond in enaminones is a critical step, and biocatalysts, including engineered heme-dependent enzymes, have shown potential for such transformations. nih.govqub.ac.ukqub.ac.uknih.gov

Directed evolution and protein engineering techniques can be employed to tailor the activity and selectivity of enzymes for this specific transformation. The use of whole-cell biocatalysts or immobilized enzymes could further enhance the practicality and cost-effectiveness of this approach. A successful biocatalytic route would offer a more environmentally friendly alternative to traditional chemical synthesis.

Studies on Non-Covalent Interactions and Supramolecular Assembly

The enaminone moiety and the furan ring in this compound provide sites for non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. escholarship.orgnih.govrsc.org These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures. nih.gov

Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, can be used to study the non-covalent interactions and predict the resulting supramolecular structures. escholarship.orgrsc.org The ability to control the self-assembly process could lead to the development of novel materials with interesting optical, electronic, or catalytic properties.

The enaminone scaffold is known to be a versatile building block in the synthesis of various heterocyclic compounds. orientjchem.orgscielo.brresearchgate.netresearchgate.net The study of its reactivity in the context of supramolecular chemistry could lead to the discovery of new multicomponent reactions for the construction of complex molecular architectures.

Applications in Materials Science Precursors (excluding material properties)

The furan ring in this compound makes it an attractive precursor for the synthesis of furan-based polymers. acs.orgrug.nlrug.nl Furan-containing polymers are gaining attention as sustainable alternatives to their petroleum-based counterparts due to the renewable origin of furan derivatives from biomass. acs.orgrug.nlrug.nl

The enaminone functionality can serve as a reactive handle for polymerization reactions. For example, it could undergo cycloaddition reactions or be transformed into other functional groups that are amenable to polymerization. The furan ring itself can participate in Diels-Alder reactions, opening up possibilities for the creation of cross-linked and thermally reversible polymer networks.

The synthesis of novel monomers derived from this compound is a key research direction. By introducing polymerizable groups onto the furan ring or the enaminone backbone, a new class of furan-based monomers could be developed for the creation of advanced materials.

常见问题

Basic: What is the optimal synthetic route for 3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, and how is purity ensured?

The compound is synthesized via a Claisen-Schmidt condensation between furan-2-carbaldehyde and a dimethylamino ketone derivative. A typical procedure involves dissolving equimolar amounts of the aldehyde and ketone in ethanol, followed by dropwise addition of 40% KOH under vigorous stirring at room temperature for 12–24 hours. The precipitated product is filtered, washed with ethanol, and purified via reversed-phase column chromatography (using dichloromethane/hexane gradients) to achieve >95% purity . Yields for analogous enaminones range from 75% to 92% under optimized conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : H and C NMR confirm the enaminone structure, with characteristic vinyl proton resonances at δ 6.5–7.5 ppm and carbonyl carbons at ~190 ppm .

- IR : Strong carbonyl stretches (C=O) appear at ~1650–1700 cm, and conjugated C=C bonds at ~1520–1600 cm .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves the (E)-configuration and planar geometry, with C=O and C=C bond lengths of ~1.23 Å and ~1.34 Å, respectively .

Advanced: How does the compound’s hemilabile ligand behavior influence transition-metal coordination chemistry?

The dimethylamino group acts as a labile donor, while the carbonyl stabilizes metal centers (e.g., Rh, Ir), forming mononuclear complexes. This hemilability enables dynamic coordination, facilitating catalytic cycles in cross-coupling reactions. For example, Rh(I) complexes show square-planar geometries with bond angles of 85–90° between N–Rh–O donors .

Advanced: What computational approaches are used to model electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting nucleophilic attack at the β-carbon. Atoms-in-Molecules (AIM) analysis identifies critical bond paths, confirming intramolecular charge transfer from the dimethylamino group to the carbonyl .

Advanced: How do structural modifications (e.g., substituents on the furan ring) affect biological activity?

Substituting the furan ring with electron-withdrawing groups (e.g., -Cl, -CF) enhances antimicrobial activity by increasing lipophilicity (logP ~2.5–3.0). For instance, 4-fluoro derivatives exhibit MIC values of 8–16 µg/mL against S. aureus, compared to 32 µg/mL for the parent compound .

Advanced: What crystallographic challenges arise during refinement, and how are they resolved?

High thermal motion in the furan ring and disorder in the dimethylamino group complicate refinement. SHELXL’s restraints (e.g., DFIX, FLAT) mitigate these issues. Twinning (e.g., 180° rotations) is addressed using the HKLF5 format, with R values <5% for high-resolution (<1.0 Å) datasets .

Basic: What safety protocols are essential for handling this compound?

- Storage : Keep in amber vials at 2–8°C under inert gas (N).

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD >2000 mg/kg in rats).

- Disposal : Incinerate via EPA-approved waste streams (P codes: P201, P210) .

Advanced: How do dihedral angles between aromatic rings influence photophysical properties?

Dihedral angles of 7–56° between the furan and adjacent aryl rings (from XRD) modulate conjugation, affecting UV-Vis absorption (λ 320–350 nm). Planar conformers (angles <10°) exhibit stronger π→π* transitions, enhancing fluorescence quantum yields (Φ~0.15–0.25) .

Advanced: What is its role in synthesizing heterocyclic drug intermediates?

The enaminone reacts with hydrazines or hydroxylamine to form pyrazole or isoxazole derivatives, key motifs in kinase inhibitors. For example, cyclization with MIDA-boronate yields borylated pyrazoles (94% yield), used in Suzuki-Miyaura couplings .

Basic: How do solvent polarity and solubility impact reaction design?

The compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane. Solvent selection affects reaction rates: ethanol (ε=24.3) promotes condensation, while dichloromethane (ε=8.9) is ideal for Friedel-Crafts alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。